molecular formula C16H16N4O2S B2929280 3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-09-7

3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2929280
CAS No.: 2034479-09-7
M. Wt: 328.39
InChI Key: WSNUNBCYZWWSJH-UHFFFAOYSA-N
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Description

“3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C16H16N4O2S and a molecular weight of 328.39. It is a thiophene-based analog, which are known to be biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperidine ring, a pyrazine ring, and a nitrile group. The thiophene ring is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds structurally related to 3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have been synthesized and evaluated for their antimicrobial and anticancer activities. A study detailed the synthesis of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, showcasing their antibacterial and antitumor activities, suggesting potential research applications in developing novel antimicrobial and anticancer agents (Elewa et al., 2021).

Heterocyclic Synthesis

The utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives has been explored, with these compounds characterized by their elemental analyses and spectral data. This indicates a research interest in using similar compounds for the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry (Fadda et al., 2012).

Synthesis and Structural Analysis

A significant aspect of research on compounds like this compound involves their synthesis, structural elucidation, and the exploration of their reactivity. Studies have detailed the synthesis of novel tricyclic heterocyclic compounds as potential anticancer agents, using chromanone and thiochromanone as synthons. This suggests an application in the synthesis and study of complex organic molecules with potential pharmacological activities (Hammam et al., 2003).

Catalytic Oxidation

Research on the catalytic oxidation of methane to produce methyl hydroperoxide and other oxygenates in the presence of pyrazine derivatives highlights another potential application. This illustrates the role of similar compounds in catalysis and organic synthesis, particularly in transformations under mild conditions, which is crucial for sustainable chemistry practices (Nizova et al., 1997).

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c17-9-14-16(19-5-4-18-14)22-13-2-1-6-20(10-13)15(21)8-12-3-7-23-11-12/h3-5,7,11,13H,1-2,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNUNBCYZWWSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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